(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities Chalcones are characterized by the presence of an α, β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties
Mechanism of Action
Target of Action
It is known that chalcones, a class of compounds to which this compound belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Chalcones typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . They may act as inhibitors or activators of their target proteins, depending on the specific context .
Biochemical Pathways
Chalcones have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases .
Result of Action
Chalcones have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the aromatic rings.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying chalcone reactivity.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
Compared to other chalcone derivatives, (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one is unique due to the presence of two 3-methylphenyl groups, which can influence its reactivity and biological activities. The specific substitution pattern on the aromatic rings can enhance its ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
(E)-1,3-bis(3-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-5-3-7-15(11-13)9-10-17(18)16-8-4-6-14(2)12-16/h3-12H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPAQMKLQXTEO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.